molecular formula C11H7F2NO2 B1417848 4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one CAS No. 1017294-08-4

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one

Cat. No. B1417848
CAS RN: 1017294-08-4
M. Wt: 223.17 g/mol
InChI Key: WXPBRLXDFVOOBC-YHYXMXQVSA-N
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Description

4-(2,5-Difluorobenzylidene)-2-methyloxazol-5(4H)-one (DFMO) is a synthetic compound that is widely used in scientific research for its ability to inhibit the enzyme ornithine decarboxylase (ODC). ODC is an important enzyme in the polyamine biosynthesis pathway and plays a role in the regulation of cell proliferation and differentiation. DFMO has been used in a variety of research applications, including cancer research, cell differentiation studies, and studies of the effects of drugs on cells.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Synthesis of similar oxazolone compounds, such as 4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one and 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one, has been reported. These compounds were produced via reactions like the Erlenmeyer–Plöchl reaction and characterized using techniques like NMR and IR spectroscopy (Rodrigues, Martinho, & Afonso, 2015); (Krawczyk et al., 2020).
  • Crystal Structure Analysis : The crystal structure of related compounds like 4-(2,4-dihydroxybenzylideneamino)-5-methyl-2H-1,2,4-triazol-3(4H)-one has been studied, providing insights into the molecular geometry and intermolecular interactions of similar compounds (Ustabaş, Ünlüer, & Kör, 2011).

Biological Activity and Applications

  • Pharmacological Activity : Various oxazolone derivatives have been studied for their pharmacological activities. For example, derivatives like 4-(4-methoxybenzylidene)-2-methyloxazole-5-one have been investigated for their potential biological activities (Arrahman, Hayun, & Yanuar, 2011).
  • Biological Evaluation : The interaction between similar oxazolone dyes and biological molecules such as Concanavalin A, and their effects on biological processes like ion transport, have been explored (Krawczyk et al., 2020).

Chemical Reactivity and Properties

  • Spectroscopic Properties : The solvatochromism and dipole moments of oxazolone dyes have been studied, shedding light on their photophysical properties and interactions with solvents (Krawczyk et al., 2020).
  • Reactivity Analysis : Research on Schiff bases tethered 1,2,4-triazole and pyrazole rings, which are structurally related, has involved DFT calculations and molecular dynamics simulations to investigate their reactive properties and potential applications in biochemistry (Pillai et al., 2019).

properties

IUPAC Name

(4Z)-4-[(2,5-difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2/c1-6-14-10(11(15)16-6)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3/b10-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPBRLXDFVOOBC-YHYXMXQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=C(C=CC(=C2)F)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=C(C=CC(=C2)F)F)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650697
Record name (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017294-08-4
Record name (4Z)-4-[(2,5-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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